Cas no 38678-86-3 (2-bromo-4-ethylaniline)

2-bromo-4-ethylaniline is a versatile organic compound with a bromo substituent at the second position and an ethyl group at the fourth position of the aniline ring. It offers high purity and stability, making it suitable for various chemical reactions. Its bromo group enhances nucleophilic substitution reactions, while the ethyl group contributes to its solubility in organic solvents. This compound is widely employed in pharmaceuticals, agrochemicals, and fine chemicals due to its unique structural features and reactivity.
2-bromo-4-ethylaniline structure
2-bromo-4-ethylaniline structure
商品名:2-bromo-4-ethylaniline
CAS番号:38678-86-3
MF:C8H10BrN
メガワット:200.075701236725
MDL:MFCD00672953
CID:1490661
PubChem ID:10631857

2-bromo-4-ethylaniline 化学的及び物理的性質

名前と識別子

    • 2-bromo-4-ethylaniline
    • 4-ethyl-2-bromo-aniline
    • AC1LF2DM
    • SureCN1025691
    • 4-Aethyl-2-amino-phenol
    • 4-ethyl-2-amino-phenol
    • 3-Brom-4-amino-aethylbenzol
    • Oprea1_104012
    • 2-Amino-4-ethyl-phenol
    • phenol, 2-amino-4-ethyl-
    • 2-bromo-4-ethylphenylamine
    • 4-Aethyl-2-brom-anilin
    • 1-Aethyl-4-amino-3-brom-benzol
    • AC1Q7ABG
    • ST013903
    • 2-bromo-4-ethylbenzenamine
    • AS-55182
    • 38678-86-3
    • CS-0190125
    • MFCD00672953
    • AM806904
    • UNXYMQGCZRBOMI-UHFFFAOYSA-N
    • AKOS017547755
    • Y10850
    • DB-313672
    • SB78297
    • SY123282
    • EN300-708828
    • SCHEMBL1063295
    • MDL: MFCD00672953
    • インチ: InChI=1S/C8H10BrN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3
    • InChIKey: UNXYMQGCZRBOMI-UHFFFAOYSA-N
    • ほほえんだ: CCC1=CC(=C(C=C1)N)Br

計算された属性

  • せいみつぶんしりょう: 198.99966g/mol
  • どういたいしつりょう: 198.99966g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 105
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 26Ų

2-bromo-4-ethylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013013928-500mg
2-Bromo-4-ethylaniline
38678-86-3 97%
500mg
$863.90 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B36630-5g
2-Bromo-4-ethylaniline
38678-86-3 97%
5g
¥4090.0 2022-04-28
abcr
AB489415-100 g
2-Bromo-4-ethylaniline; .
38678-86-3
100g
€1137.60 2023-06-15
Alichem
A013013928-1g
2-Bromo-4-ethylaniline
38678-86-3 97%
1g
$1504.90 2023-09-02
Enamine
EN300-708828-0.25g
2-bromo-4-ethylaniline
38678-86-3 95%
0.25g
$19.0 2023-06-04
Enamine
EN300-708828-5.0g
2-bromo-4-ethylaniline
38678-86-3 95%
5g
$100.0 2023-06-04
Enamine
EN300-708828-0.05g
2-bromo-4-ethylaniline
38678-86-3 95%
0.05g
$19.0 2023-06-04
eNovation Chemicals LLC
D959493-5g
2-broMo-4-ethylbenzenaMine
38678-86-3 95%
5g
$155 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B36630-1g
2-Bromo-4-ethylaniline
38678-86-3 97%
1g
¥1690.0 2022-04-28
Enamine
EN300-708828-1.0g
2-bromo-4-ethylaniline
38678-86-3 95%
1g
$35.0 2023-06-04

2-bromo-4-ethylaniline 関連文献

2-bromo-4-ethylanilineに関する追加情報

Comprehensive Overview of 2-Bromo-4-Ethylaniline (CAS No. 38678-86-3)

2-Bromo-4-Ethylaniline (CAS No. 38678-86-3) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound, characterized by its unique molecular structure, has found applications in various industries due to its reactivity and functional versatility. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and potential applications of 2-bromo-4-ethylaniline, drawing on the latest research findings to provide an in-depth understanding of this important compound.

The molecular formula of 2-bromo-4-ethylaniline is C9H11BrN, and it has a molecular weight of approximately 205.09 g/mol. The compound consists of an aniline moiety substituted with a bromine atom at the 2-position and an ethyl group at the 4-position. The presence of these functional groups imparts unique chemical properties to the molecule, making it a valuable intermediate in organic synthesis.

Synthesis Methods: The synthesis of 2-bromo-4-ethylaniline can be achieved through several routes, each with its own advantages and limitations. One common method involves the bromination of 4-ethylaniline using bromine or N-bromosuccinimide (NBS) as the brominating agent. This reaction typically proceeds under mild conditions and yields high purity products. Another approach involves the nucleophilic substitution of 2-bromo-4-chloroaniline with ethylamine, which can be carried out in the presence of a base such as potassium carbonate or sodium hydride.

Chemical Properties: 2-Bromo-4-ethylaniline exhibits several notable chemical properties that make it useful in various applications. It is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. The compound is stable under normal conditions but can react with strong oxidizing agents and strong acids. Its reactivity is primarily attributed to the presence of the amino group and the bromine atom, which can participate in various chemical reactions such as nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions.

Applications: The versatility of 2-bromo-4-ethylaniline has led to its widespread use in different industries. In pharmaceutical research, it serves as a key intermediate in the synthesis of various drugs and drug candidates. For example, it has been used in the development of antiviral agents and anticancer drugs due to its ability to form complex structures with biological activity. In materials science, 2-bromo-4-ethylaniline is used as a precursor for the synthesis of advanced polymers and coatings with enhanced properties such as improved thermal stability and mechanical strength.

Literature Review: Recent studies have further elucidated the potential applications and mechanisms of action for 2-bromo-4-ethylaniline. A study published in the Journal of Medicinal Chemistry reported that derivatives of 2-bromo-4-ethylaniline exhibit potent antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). Another study in Organic Letters demonstrated that 2-bromo-4-ethylaniline-based polymers show excellent performance as electrolytes in lithium-ion batteries due to their high ionic conductivity and stability.

Safety Considerations: While 2-bromo-4-ethylaniline is generally considered safe for use in laboratory settings when proper handling protocols are followed, it is important to note that it can pose health risks if mishandled. Exposure to high concentrations can cause irritation to the eyes and skin, and inhalation may lead to respiratory issues. Therefore, it is essential to use appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when handling this compound.

FUTURE DIRECTIONS: The ongoing research on 2-bromo-4-ethylaniline promises to uncover new applications and improve existing ones. Future studies may focus on optimizing synthetic methods to increase yield and purity while reducing environmental impact. Additionally, exploring novel derivatives and conjugates of 2-bromo-4-ethylaniline could lead to breakthroughs in drug discovery and materials science.

In conclusion, 2-Bromo-4-Ethylaniline (CAS No. 38678-86-3) is a multifaceted compound with a wide range of applications in various fields. Its unique chemical properties make it an invaluable intermediate in organic synthesis and a promising candidate for further research and development. As new studies continue to shed light on its potential uses, the importance of this compound is likely to grow even more.

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